2,3-Bis(chloromethyl)-5-fluoropyridine
CAS No.: 1356109-93-7
Cat. No.: VC2940219
Molecular Formula: C7H6Cl2FN
Molecular Weight: 194.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1356109-93-7 |
---|---|
Molecular Formula | C7H6Cl2FN |
Molecular Weight | 194.03 g/mol |
IUPAC Name | 2,3-bis(chloromethyl)-5-fluoropyridine |
Standard InChI | InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2 |
Standard InChI Key | NXAQSGMFZZYCFL-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1CCl)CCl)F |
Canonical SMILES | C1=C(C=NC(=C1CCl)CCl)F |
Introduction
Chemical Identity and Physical Properties
2,3-Bis(chloromethyl)-5-fluoropyridine (CAS: 1356109-93-7) is characterized by the molecular formula C₇H₆Cl₂FN and has a molecular weight of 194.03 g/mol . The compound belongs to the broader family of halogenated pyridines and specifically to chloromethylpyridines. Based on structural analysis and comparison with similar compounds, several physical properties can be inferred.
Table 1: Physical and Chemical Properties of 2,3-Bis(chloromethyl)-5-fluoropyridine
Structural Characteristics
The chemical structure of 2,3-Bis(chloromethyl)-5-fluoropyridine features a pyridine core with specific substituents at positions 2, 3, and 5. The presence of two chloromethyl (-CH₂Cl) groups at adjacent positions creates a distinctive reactive site for various chemical transformations.
Figure 1: Key Structural Features of 2,3-Bis(chloromethyl)-5-fluoropyridine
The structure includes three key components:
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A pyridine ring with nitrogen at position 1
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Two chloromethyl (-CH₂Cl) groups at positions 2 and 3
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A fluorine atom at position 5
This particular arrangement of substituents creates a molecule with multiple reactive sites and unique electronic properties. The electron-withdrawing effects of both the fluorine atom and the chloromethyl groups influence the basicity of the pyridine nitrogen and the reactivity of the carbon centers.
The choice of synthetic route would depend on factors such as the availability of starting materials, required purity, scale of production, and available equipment.
Chemical Reactivity
The reactivity of 2,3-Bis(chloromethyl)-5-fluoropyridine is determined by its structural features, particularly the chloromethyl groups, the fluorine substituent, and the pyridine nitrogen.
Reactivity of Chloromethyl Groups
The chloromethyl groups in 2,3-Bis(chloromethyl)-5-fluoropyridine serve as reactive sites for nucleophilic substitution reactions. These groups can undergo various transformations:
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Nucleophilic substitution with oxygen, nitrogen, and sulfur nucleophiles
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Metalation reactions to form organometallic intermediates
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Reduction to form methyl groups
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Elimination reactions to generate vinyl derivatives
Studies on related compounds have shown that the reactivity of chloromethyl groups is influenced by their position on the pyridine ring, with the group at position 2 generally exhibiting higher reactivity due to its proximity to the electron-withdrawing nitrogen .
Influence of the Fluorine Substituent
The fluorine atom at position 5 introduces specific electronic effects:
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Decreases the electron density of the pyridine ring through its strong electronegativity
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Enhances the electrophilicity of the ring, particularly at positions 2, 4, and 6
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Provides a site for metal-halogen exchange reactions under specific conditions
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Influences the acidity of adjacent protons
In particular, the presence of the fluorine substituent likely increases the reactivity of the chloromethyl groups toward nucleophilic substitution by further withdrawing electron density from the pyridine system.
Applications in Chemical Synthesis
Based on the properties of related compounds, 2,3-Bis(chloromethyl)-5-fluoropyridine has several potential applications in synthetic chemistry.
As a Building Block for Pharmaceutical Compounds
The compound can serve as a versatile building block for the synthesis of pharmaceutically active molecules. The reactive chloromethyl groups provide sites for attachment of various pharmacophores, while the fluorine substituent can enhance metabolic stability and binding affinity to biological targets. Similar halogenated pyridines have been employed in the preparation of antituberculous compounds .
In Agrochemical Development
Halogenated pyridines frequently serve as precursors for agrochemicals. For instance, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) is a metabolite of the fungicide fluopyram and has been associated with growth disorders in grapevines . The structural similarity suggests that derivatives of 2,3-Bis(chloromethyl)-5-fluoropyridine might exhibit similar biological activities.
As Precursors to Novel Ligands
The presence of multiple reactive sites makes 2,3-Bis(chloromethyl)-5-fluoropyridine a potential precursor for synthesizing ligands for coordination chemistry and catalysis. Through selective functionalization, libraries of ligands with tunable electronic and steric properties could be generated.
Table 3: Potential Transformations of 2,3-Bis(chloromethyl)-5-fluoropyridine
Transformation | Reagents | Potential Products | Applications |
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Nucleophilic Substitution | R-OH, R-NH₂, R-SH | Ethers, amines, thioethers | Pharmacophore attachment |
Reduction | LiAlH₄, NaBH₄ | 2,3-dimethyl-5-fluoropyridine | Structure-activity relationship studies |
Cross-coupling | Grignard reagents, boronic acids | Extended π-systems | Materials science |
Elimination | Strong bases | Vinyl derivatives | Polymerization precursors |
Comparison with Related Compounds
A comparative analysis with structurally related compounds provides valuable insights into the properties and potential applications of 2,3-Bis(chloromethyl)-5-fluoropyridine.
Table 4: Comparison of 2,3-Bis(chloromethyl)-5-fluoropyridine with Related Compounds
Comparison with 2,3-Bis(chloromethyl)pyridine
2,3-Bis(chloromethyl)pyridine (without the fluorine substituent) shares the same substitution pattern of chloromethyl groups but lacks the electronic effects introduced by the fluorine atom. This difference affects the electron distribution within the molecule, potentially leading to variations in reactivity, particularly in nucleophilic substitution reactions and metalation processes.
Comparison with 2-(Chloromethyl)-5-fluoropyridine
Current Research Directions
Research on functionalized halopyridines continues to evolve, with several areas of active investigation that may include or relate to 2,3-Bis(chloromethyl)-5-fluoropyridine:
Synthetic Methodology Development
Improvements in synthetic methods for halogenated pyridines focus on achieving better regioselectivity, milder reaction conditions, and higher yields. For chloromethylpyridines, research has addressed challenges such as post-halogenation side reactions to improve yields significantly.
Applications in Materials Science
Functionalized pyridines serve as building blocks for materials with applications in optoelectronics, energy storage, and sensing. The electron-deficient nature of fluorinated pyridines enhances electron affinity, making them suitable for electron-transport materials.
Medicinal Chemistry Applications
The development of fluorinated heterocycles as pharmaceutical agents remains an active area of research, with particular emphasis on optimizing drug-like properties such as metabolic stability, membrane permeability, and target selectivity.
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